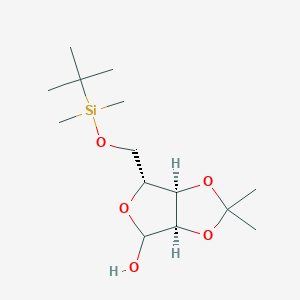

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose

Description

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS: 68703-51-5) is a protected ribofuranose derivative extensively utilized in organic synthesis. Its structure features:

Properties

IUPAC Name |

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLRGSYXWAKGJM-KBIHSYGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropylidene Protection of 2,3-Diol

The initial step involves protecting the 2,3-<i>cis</i>-diol moiety of D-ribofuranose using acetone under acidic conditions. This forms 2,3-<i>O</i>-isopropylidene-D-ribofuranose, a key intermediate with a rigid bicyclic structure that prevents undesired reactions at these positions.

Typical Reaction Conditions

-

Solvent: Anhydrous acetone

-

Catalyst: Concentrated sulfuric acid (0.1–0.5 equiv) or <i>p</i>-toluenesulfonic acid

-

Temperature: Reflux (50–60°C)

-

Duration: 4–6 hours

The reaction proceeds via acid-catalyzed ketal formation, with the <i>exo</i>-isopropylidene group adopting a thermodynamically favored configuration. Excess acetone ensures complete conversion, while neutralization with aqueous sodium bicarbonate terminates the reaction.

Silylation of the 5-Hydroxyl Group

The 5-hydroxyl group is subsequently protected with tert-butyldimethylsilyl (TBDMS) chloride, introducing steric bulk to shield this position during downstream reactions.

Optimized Silylation Protocol

The use of imidazole as a base facilitates the deprotonation of the 5-hydroxyl group, enhancing nucleophilic attack on TBDMS-Cl. Anhydrous conditions are critical to prevent hydrolysis of the silylating reagent.

Alternative Synthetic Routes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Ketone Reduction | NaBH<sub>4</sub>, MeOH, 1 h | 65% |

| Benzylation | NaH, BnBr, DMF, 0°C → RT | 72% |

This pathway highlights the adaptability of protection sequences, though substitution of benzyl with TBDMS requires adjustments in base and solvent compatibility.

Reaction Optimization and Mechanistic Insights

Solvent Effects on Silylation Efficiency

DMF outperforms tetrahydrofuran (THF) and dichloromethane (DCM) in silylation reactions due to its polar aprotic nature, which stabilizes the transition state. However, DCM is preferred for large-scale syntheses due to easier removal and lower toxicity.

Temperature Control

Maintaining 0°C during the initial mixing of TBDMS-Cl and imidazole minimizes side reactions, such as disilylation or acid-catalyzed ketal cleavage. Gradual warming to room temperature ensures complete conversion without compromising selectivity.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Adopting continuous flow systems enhances reproducibility and safety for large-scale TBS-ribofuranose synthesis:

Cost-Benefit Analysis of Protecting Groups

| Protecting Group | Cost (USD/kg) | Deprotection Method | Stability Profile |

|---|---|---|---|

| TBDMS | 1,200 | TBAF (tetrabutylammonium fluoride) | Moderate (pH 4–9) |

| Benzyl | 800 | Hydrogenolysis (H<sub>2</sub>, Pd/C) | High (inert to bases) |

TBDMS is favored for its balance of stability and ease of removal, despite higher material costs.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (CDCl<sub>3</sub>):

-

δ 4.80 (d, <i>J</i> = 4.5 Hz, H-1)

-

δ 1.48 (s, isopropylidene CH<sub>3</sub>)

-

δ 0.90 (s, TBDMS <i>tert</i>-butyl)

<sup>13</sup>C NMR:

-

δ 112.5 (isopropylidene quaternary carbon)

-

δ 25.8 (TBDMS Si-C)

Mass Spectrometry

-

Molecular Ion: <i>m/z</i> 304.45 [M+H]<sup>+</sup> (calculated for C<sub>14</sub>H<sub>28</sub>O<sub>5</sub>Si)

-

Fragmentation Pattern: Loss of <i>tert</i>-butyl group (<i>m/z</i> 247.3).

Challenges and Troubleshooting

Moisture Sensitivity

The TBDMS group is prone to hydrolysis in aqueous media. Mitigation strategies include:

-

Rigorous drying of solvents over molecular sieves.

-

Conducting reactions under argon or nitrogen atmosphere.

Incomplete Protection

Persistent free hydroxyl groups detected via IR (∼3400 cm<sup>−1</sup>) indicate insufficient silylation. Remedies:

-

Increasing TBDMS-Cl stoichiometry to 1.2–1.5 equiv.

-

Prolonging reaction time to 24 hours.

Chemical Reactions Analysis

Types of Reactions

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose can undergo various chemical reactions, including:

Deprotection: Removal of the protective groups under acidic or basic conditions to yield the free sugar.

Substitution: The protected hydroxyl groups can be substituted with other functional groups.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, deprotection yields D-ribofuranose, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

Synthetic Applications

1. Synthesis of Nucleoside Analogues

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose serves as a key intermediate in the synthesis of nucleoside analogues, which are vital for developing antiviral and anticancer agents. The protective groups allow for selective reactions that lead to functionalized nucleosides with enhanced biological activity .

2. Oligosaccharide Formation

The compound is utilized in the preparation of complex oligosaccharides. These oligosaccharides play critical roles in biological processes such as cell signaling and recognition .

3. Biocatalysis

Research has indicated the potential of this compound in biocatalytic reactions involving ribosylation processes, which are essential for synthesizing C-nucleosides .

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is noted for its biological applications due to its structural similarity to naturally occurring nucleosides. Its derivatives have been explored for various pharmacological activities:

- Antiviral Activity : The synthesis of nucleoside analogues derived from this compound has shown promise against viral infections.

- Anticancer Properties : Certain derivatives exhibit cytotoxic effects on cancer cells, making them potential candidates for therapeutic development .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of α-D-ribofuranose using 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose as a starting material. The derivatives were evaluated for their analgesic and anti-inflammatory properties through both in vitro and in vivo assays. The results indicated significant biological activities, highlighting the compound's potential in drug development .

Case Study 2: Structural Modifications for Enhanced Activity

Another research effort focused on modifying the structure of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose to enhance its reactivity towards specific biological targets. By employing different protective groups and reaction conditions, researchers successfully synthesized compounds with improved selectivity and efficacy against various pathogens .

Mechanism of Action

The compound itself does not have a direct biological mechanism of action but serves as a protected intermediate in the synthesis of biologically active molecules. The protective groups prevent unwanted reactions at specific sites, allowing for selective modifications elsewhere on the molecule.

Comparison with Similar Compounds

5-O-tert-Butyldiphenylsilyl-2,3-O-isopropylidene-D-ribofuranose (CAS: 141607-35-4)

5-O-Benzyl-2,3-O-isopropylidene-D-ribofuranose

- Structural Difference : Substitutes TBS with a benzyl group .

- Key Properties: Deprotection: Removed via hydrogenolysis (H₂/Pd-C), orthogonal to acid-sensitive isopropylidene . Reactivity: Benzyl groups offer moderate steric hindrance, enabling efficient glycosylation and fluoromethylation reactions .

- Applications: Intermediate in synthesizing 2-C-β-fluoromethyl-D-ribofuranose derivatives for antiviral studies .

2,3,5-Tri-O-benzyl-D-ribofuranose (CAS: 16838-89-4)

- Structural Difference : Fully benzylated at 2, 3, and 5-O positions.

- Key Properties: Solubility: Reduced solubility in non-polar solvents due to multiple benzyl groups . Deprotection: Stepwise hydrogenolysis allows selective deprotection, offering synthetic flexibility .

- Applications : Used in nucleoside analogs and antimicrobial agents .

5-O-Trityl-2,3-O-isopropylidene-D-ribofuranose (CAS: 55726-19-7)

- Structural Difference : Features a trityl group at 5-O.

- Key Properties :

- Applications : Rarely used due to cost and handling challenges but valuable in sensitive syntheses .

Comparative Analysis Table

Biological Activity

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose (commonly referred to as TBS-ribofuranose) is a chemically modified sugar derivative that plays a significant role in biochemical research and synthetic organic chemistry. This article reviews its biological activity, applications in synthesis, and relevant case studies.

- Molecular Formula : C14H28O5Si

- Molecular Weight : 304.458 g/mol

- CAS Number : 68703-51-5

- Solubility : Soluble in dichloromethane and ethyl acetate; incompatible with oxidizing agents .

Biological Applications

TBS-ribofuranose serves as a precursor in the synthesis of nucleosides and oligosaccharides , which are crucial for various biological functions. Its derivatives have been utilized in the development of potential therapeutic agents due to their structural similarity to naturally occurring nucleosides.

Key Applications:

- Synthesis of Nucleoside Analogues : TBS-ribofuranose is employed as a starting material for synthesizing various nucleoside analogues, which can exhibit antiviral and anticancer activities.

- Oligosaccharide Formation : It is used in the preparation of complex oligosaccharides, which are important for cell signaling and recognition processes.

- Biocatalysis : The compound has been explored for its potential in biocatalytic reactions involving ribosylation processes, which are essential in the synthesis of C-nucleosides .

1. Synthesis of N-benzyl α-L-manno Aminocyclopentitol

A study demonstrated the use of TBS-ribofuranose in the stereoselective allylation to produce N-benzyl α-L-manno aminocyclopentitol. This compound has implications in medicinal chemistry due to its structural properties that mimic natural substrates .

2. C-Glycosylation Reactions

Research highlighted the role of TBS-ribofuranose in C-glycosylation reactions facilitated by specific enzymes. These reactions are critical for producing stable glycosidic bonds that resist hydrolysis, thus enhancing the biological half-life of the resulting compounds .

Research Findings

Recent studies have focused on the enzymatic pathways involving TBS-ribofuranose derivatives:

- Enzyme Specificity : Various enzymes such as pseudouridine synthases have shown unique mechanisms that utilize ribofuranose derivatives for modifying RNA, affecting its stability and function .

- Antimicrobial Properties : Some derivatives synthesized from TBS-ribofuranose exhibit antimicrobial activity by inhibiting bacterial RNA polymerase, showcasing their potential as therapeutic agents .

Data Table: Biological Activity Overview

Q & A

Q. What are the primary synthetic applications of 5-O-TBDMS-2,3-O-isopropylidene-D-ribofuranose?

This compound serves as a key intermediate in stereoselective allylation reactions for synthesizing bioactive aminocyclopentitols (e.g., N-benzyl derivatives) and oligosaccharides . Its solubility in dichloromethane (DCM) and ethyl acetate (EtOAc) enables reactions under mild, anhydrous conditions, while the TBDMS and isopropylidene groups protect hydroxyl moieties during multi-step syntheses .

Q. What safety protocols and storage conditions are recommended for this compound?

Store at -20°C in airtight containers under inert gas (e.g., N₂ or Ar) to prevent moisture absorption and degradation. Avoid contact with oxidizing agents (e.g., peroxides), as incompatibility may lead to exothermic decomposition .

Q. Which analytical methods are critical for characterizing this compound?

- NMR (¹H, ¹³C): Confirms stereochemistry and regioselectivity of protecting groups (e.g., TBDMS at C5, isopropylidene at C2/C3) .

- Mass Spectrometry (MS): Validates molecular weight (304.46 g/mol) and detects impurities .

- Optical Rotation: Measures specific rotation (−13.3° in chloroform) to assess enantiomeric purity .

Advanced Research Questions

Q. How does the choice of silyl protecting groups (TBDMS vs. TBDPS) influence reaction outcomes in ribofuranose derivatives?

TBDMS provides moderate steric hindrance, favoring nucleophilic substitutions at C1, while bulkier TBDPS groups () enhance stability under acidic conditions but may reduce reaction rates. Comparative studies show TBDMS is preferred for sequential deprotection strategies in glycosylation reactions .

Q. What challenges arise when introducing fluoromethyl groups at C2 via DAST, and how are they resolved?

DAST (diethylaminosulfur trifluoride) can cause over-fluorination or epimerization at C2. Mitigation strategies include:

Q. How do contradictory reports on hydrosilylation catalysts (Cp₂TiF₂ vs. PMHS) affect scalability?

Cp₂TiF₂ ( ) achieves higher yields (up to 80%) in ribonolactone reduction but requires stringent anhydrous conditions. Polymethylhydrosiloxane (PMHS) is cost-effective but may necessitate longer reaction times. Scalability depends on balancing catalyst efficiency with practical handling constraints .

Q. Why do acetylated ribofuranose derivatives exhibit instability in aqueous media, and how is this addressed?

Acetyl groups are prone to hydrolysis under basic or protic conditions, leading to undesired deprotection. Solutions include:

- Replacing acetyl with benzoyl groups for enhanced stability in nucleotide syntheses .

- Using orthogonal protecting groups (e.g., TBDMS) that resist hydrolysis during sequential deprotection .

Data Contradiction Analysis

Q. Conflicting yields in stereoselective allylation: How to troubleshoot discrepancies?

Disparities in allylation yields (e.g., 55% in vs. 26% in ) may stem from:

- Solvent Purity: Traces of water in methanol or DCM can deactivate catalysts like Cp₂TiF₂ .

- Anomer Control: α/β mixtures in starting materials ( ) require chromatographic separation before allylation .

- Catalyst Loading: Substoichiometric Cp₂TiF₂ (0.1–0.2 equiv) optimizes cost and yield .

Methodological Recommendations

- Protecting Group Strategy: Prioritize TBDMS for C5 protection due to its balance of stability and ease of removal with TBAF .

- Reaction Monitoring: Use in-situ IR or ¹H NMR to track intermediates (e.g., lactol formation in ).

- Scale-Up: Replace Ti-based catalysts with PMHS for cost-effective large-scale syntheses, despite slightly lower yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.